molecular formula C20H21NO3 B1220425 Koenigicine CAS No. 24123-92-0

Koenigicine

Cat. No.: B1220425
CAS No.: 24123-92-0
M. Wt: 323.4 g/mol
InChI Key: IUZVYLWUISSZCS-UHFFFAOYSA-N
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Description

Koenigicine (C₂₀H₂₁NO₃) is a carbazole alkaloid isolated from Murraya koenigii, a plant widely used in traditional Indian medicine for its anti-inflammatory, antimicrobial, and antidiabetic properties . Structurally, it features a pyrano[3,2-a]carbazole backbone with methoxy and methyl substituents, contributing to its bioactivity . Quantification studies using HPLC-MS/MS reveal its presence in M. koenigii leaves at concentrations ranging from 0.44 to 1.77 mg/kg, lower than other alkaloids like mahanimbine (7.22–5.62 mg/kg) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Koenigicine can be isolated from the leaves, roots, and stems of Murraya koenigii. The extraction process typically involves maceration of the plant material in methanol, followed by filtration and evaporation under reduced pressure to obtain the methanolic extract . The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Murraya koenigii using similar methods as described above. The process is optimized for higher yield and purity, often involving advanced chromatographic techniques and solvent systems to ensure efficient isolation of this compound .

Chemical Reactions Analysis

Types of Reactions: Koenigicine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that koenigicine exhibits significant inhibitory effects against various microbial strains, particularly Streptococcus mutans, which is associated with dental caries. In silico molecular docking studies indicated strong binding affinities between this compound and glycosyltransferase proteins, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties in experimental models. A study utilizing carrageenan-induced paw edema in rats highlighted its analgesic effects, indicating its potential application in treating inflammatory disorders .

Antioxidant Activity

The antioxidant capacity of this compound has been investigated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress markers. This property is crucial for developing nutraceuticals aimed at preventing oxidative damage-related diseases .

Antiviral Potential

In light of the COVID-19 pandemic, computational studies have explored the inhibitory potential of this compound against the main protease (M pro) of SARS-CoV-2. Molecular docking analyses revealed that this compound interacts effectively with the viral protease, suggesting its utility as a lead compound for antiviral drug development .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityThis compound showed significant inhibition against S. mutans with a favorable binding affinity in molecular docking studies .
Study 2Anti-inflammatory EffectsDemonstrated significant analgesic activity in carrageenan-induced edema models .
Study 3Antioxidant PropertiesExhibited strong free radical scavenging abilities compared to conventional antioxidants like BHT .
Study 4Antiviral ActivityMolecular docking indicated potential as an inhibitor of SARS-CoV-2 M pro, with favorable binding interactions .

Future Directions and Research Needs

Despite the promising findings surrounding this compound, further research is essential to fully elucidate its mechanisms of action and therapeutic efficacy. Key areas for future investigation include:

  • In vitro and In vivo Studies : Conducting comprehensive biological assays to validate the pharmacological effects observed in silico.
  • Clinical Trials : Initiating human clinical trials to assess safety, efficacy, and optimal dosing regimens.
  • Synergistic Effects : Exploring potential synergistic interactions with other bioactive compounds present in Murraya koenigii.

Comparison with Similar Compounds

Structural and Pharmacophoric Features

Koenigicine shares structural similarities with other carbazole alkaloids, including mukonicine, o-methylmurrayamine A, koenine, and girinimbine, all derived from M. koenigii. Pharmacophore modeling identifies 14 shared features in this compound and o-methylmurrayamine A, including aromatic rings, hydrophobic regions, and hydrogen bond donors/acceptors.

Binding Affinity and Stability Against SARS-CoV-2 Mpro

Computational studies highlight this compound’s strong binding affinity to SARS-CoV-2 main protease (Mpro), with a binding energy of -6.82 kcal/mol, comparable to the reference inhibitor 3WL (-6.84 kcal/mol) . However, molecular dynamics (MD) simulations reveal critical stability differences:

Compound RMSD (nm) RMSF (% flexible residues) Rg (nm)
This compound High fluctuations 16.67% 2.14
Mukonicine Stable 3.92% 2.12
o-Methylmurrayamine A Stable 13.40% 2.12
Koenine Stable 3.92% 2.13
Girinimbine Stable 3.27% 2.13
3WL (reference) Stable 10.78% 2.13
  • RMSD/RMSF Analysis : this compound’s complex with Mpro exhibits high conformational fluctuations (>40 ns), while other compounds stabilize after 40 ns . Its RMSF value (16.67%) indicates greater residue flexibility, particularly at Gln189, reducing stability .
  • Radius of Gyration (Rg) : this compound’s Rg (2.14 nm) reflects lower protein compactness compared to others (2.12–2.13 nm), correlating with reduced structural rigidity .

Pharmacokinetics and Toxicity

ADME/Tox profiles differ significantly among analogs:

Parameter This compound Koenine Girinimbine o-Methylmurrayamine A
CYP Inhibition CYP1A2, 2C9, 2C19 CYP1A2, 2C19 None CYP1A2, 2C19
Volume of Distribution (L/kg) 0.6 0.488 0.798 0.624
Toxicity Carcinogenic Non-toxic Non-toxic Mutagenic

This compound inhibits multiple CYP enzymes, increasing drug-drug interaction risks, and shows carcinogenicity in silico. In contrast, koenine and girinimbine are non-toxic, with girinimbine exhibiting optimal distribution kinetics .

Biological Activity

Koenigicine, a carbazole alkaloid derived from the leaves of Murraya koenigii, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is a member of the carbazole alkaloids, characterized by a unique bicyclic structure that contributes to its bioactivity. The molecular formula of this compound is C₁₄H₁₁N₃O, and its structure allows for interactions with various biological targets.

Pharmacological Activities

This compound exhibits a wide range of biological activities, including:

  • Antibacterial Activity : Research indicates that this compound possesses significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Antihyperglycemic Effects : Studies have demonstrated that this compound can lower blood glucose levels in diabetic models, suggesting its potential use in managing diabetes .
  • Neuroprotective Properties : this compound has been reported to improve cognitive functions and exhibit neuroprotective effects against oxidative stress and neuroinflammation. For instance, it has shown promise in protecting neurons from damage induced by lipopolysaccharide (LPS) in vitro .
  • Anti-inflammatory Effects : this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells exposed to inflammatory stimuli .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Antioxidant Activity : this compound exhibits strong antioxidant properties, which help mitigate oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses .
  • Inhibition of Enzymes : this compound has been identified as an inhibitor of acetylcholinesterase (AChE), which may contribute to its neuroprotective effects by increasing acetylcholine levels in synaptic clefts .
  • Molecular Docking Studies : Computational studies have shown that this compound binds effectively to the active site of SARS-CoV-2 main protease (M pro), indicating its potential as an antiviral agent. The binding affinity was found to be comparable to known inhibitors, suggesting its viability for further development as a therapeutic agent against COVID-19 .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various experimental models:

  • Diabetes Management : In a study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels and improvements in lipid profiles .
  • Neuroprotection in Animal Models : In vivo studies demonstrated that this compound treatment improved memory retention and learning capabilities in rats subjected to cognitive impairment models .
  • Anti-inflammatory Effects : In a carrageenan-induced paw edema model, this compound significantly reduced swelling and inflammation markers, showcasing its anti-inflammatory potential .

Comparative Analysis of Biological Activities

Activity TypeThis compoundReference CompoundRemarks
AntibacterialYesStandard AntibioticsEffective against multiple bacterial strains
AntihyperglycemicYesMetforminComparable efficacy in lowering blood sugar
NeuroprotectiveYesDonepezilPromotes cognitive function improvement
Anti-inflammatoryYesIbuprofenReduces pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms through which Koenigicine exerts its inhibitory effects on microbial targets?

Methodological Answer: To investigate this compound's inhibitory mechanisms, researchers should employ molecular docking simulations (e.g., using Hex Protein Docking Server) to predict binding interactions with target proteins like Streptococcus mutans' glycosyltransferase. Subsequent validation via in vitro enzymatic assays (e.g., measuring IC50 values) and structural analysis tools (e.g., PyMOL for visualizing binding pockets) can confirm computational predictions. For example, this compound showed the lowest E-score (-14.2 kcal/mol) in docking studies, indicating strong binding affinity .

Q. What standard analytical methods are recommended for characterizing the purity and structural identity of newly synthesized this compound compounds?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Performance Liquid Chromatography (HPLC) are critical for structural elucidation and purity assessment. Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography resolves stereochemistry. For novel derivatives, comparative analysis with literature data (e.g., melting points, UV-Vis spectra) and reproducibility across independent syntheses are essential .

Q. How should researchers formulate hypothesis-driven research questions about this compound's structure-activity relationships (SAR)?

Methodological Answer: Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables. For example:

  • Population: Bacterial glycosyltransferase enzymes
  • Intervention: this compound analogs with modified functional groups
  • Comparison: Wild-type this compound
  • Outcome: Changes in binding affinity (ΔG) and inhibitory potency (IC50) Ensure questions address knowledge gaps, such as "How does hydroxyl group substitution at C-3 affect this compound's antimicrobial efficacy?" .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different studies?

Methodological Answer: Conduct a systematic review of experimental conditions (e.g., pH, temperature, protein isoforms) and computational parameters (e.g., force fields, solvation models). Perform meta-analysis using tools like RevMan to quantify heterogeneity. If discrepancies persist, validate findings via orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) and report confidence intervals for binding constants .

Q. What computational strategies optimize predictions of this compound's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Methodological Answer: Combine ligand-based (e.g., SwissADME for bioavailability radar plots) and structure-based (e.g., molecular dynamics simulations for protein-ligand stability) approaches. Key parameters to analyze:

ParameterTool/MethodOutcome Example
LipophilicitySwissADMELogP = 2.1 ± 0.3
Metabolic stabilityPASS OnlineCYP3A4 substrate probability: 78%
ToxicityProTox-IILD50 (rat): 230 mg/kg
Cross-validate results with in vitro hepatocyte assays and zebrafish toxicity models .

Q. How can experimental designs control for variability in this compound extraction yields from natural sources?

Methodological Answer: Optimize extraction protocols using response surface methodology (RSM). Factors to test:

  • Solvent polarity (e.g., ethanol:water ratios)
  • Extraction time and temperature
  • Solid-liquid ratio Validate bioactivity post-extraction via disk diffusion assays against S. mutans and stability tests (e.g., HPLC monitoring over 72 hours). Report yields as mean ± SD across ≥3 independent batches .

Q. What methodologies ensure reproducibility in this compound synthesis across laboratories?

Methodological Answer: Develop standardized operating procedures (SOPs) with:

  • Detailed reaction conditions (catalyst loading, solvent degassing techniques)
  • Step-by-step purification guidelines (e.g., column chromatography gradients)
  • Inter-laboratory validation using blinded samples. Publish raw NMR spectra and chromatograms in supplementary materials to enable peer verification .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting reports on this compound's efficacy against Gram-negative vs. Gram-positive bacteria?

Methodological Answer: Design comparative studies using:

  • Uniform bacterial strains (e.g., ATCC standards)
  • Identical growth media and inoculum sizes
  • Dual-reporter assays (e.g., luminescence for viability, fluorescence for membrane integrity). Statistically analyze data using ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) .

Properties

IUPAC Name

8,9-dimethoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-11-8-14-13-9-16(22-4)17(23-5)10-15(13)21-18(14)12-6-7-20(2,3)24-19(11)12/h6-10,21H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZVYLWUISSZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298965
Record name 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole
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Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Koenigicine
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CAS No.

24123-92-0
Record name Koenidine
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Record name NSC 127151
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Record name Koenigicine
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Record name 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole
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Record name 24123-92-0
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Record name Koenigicine
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Melting Point

224 - 225 °C
Record name Koenigicine
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URL http://www.hmdb.ca/metabolites/HMDB0030208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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